molecular formula C23H18O5 B2779818 methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate CAS No. 307551-62-8

methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate

Cat. No.: B2779818
CAS No.: 307551-62-8
M. Wt: 374.392
InChI Key: XBNWRWALJRFGCQ-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is a synthetic organic compound featuring a benzo[c]chromen core fused with a benzoate ester. The chromen moiety (a benzopyran derivative) contains a methyl substituent at position 4 and a ketone group at position 6. The ester side chain consists of a methyl 4-(oxymethyl)benzoate group, introducing both lipophilic and electron-withdrawing properties.

Properties

IUPAC Name

methyl 4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O5/c1-14-20(27-13-15-7-9-16(10-8-15)22(24)26-2)12-11-18-17-5-3-4-6-19(17)23(25)28-21(14)18/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNWRWALJRFGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves multiple steps. One common method includes the condensation of 4-methyl-6-oxo-6H-benzo[c]chromen-3-yl with methyl 4-hydroxybenzoate under specific reaction conditions. This process often requires the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure consistency, purity, and cost-effectiveness. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to its ester functional groups:

Conditions Reactants/Agents Products Key Findings
Acidic (HCl/H₂SO₄)Aqueous HCl (1–2 M)4-{[(4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoic acid Complete hydrolysis at 80°C after 6 hours; confirmed via TLC and NMR.
Basic (NaOH/KOH)0.1 M NaOH in ethanolSodium salt of the hydrolyzed acidFaster kinetics (2–3 hours at 60°C); ester cleavage prioritized over chromene .

Esterification and Transesterification

The methyl ester group participates in ester exchange reactions:

Conditions Reactants Products Key Findings
Methanol/H₂SO₄Methanol, catalytic H₂SO₄Methyl ester (no structural change)Reaction equilibrium favors retention of the methyl ester.
Ethanol/PTSAEthanol, p-toluenesulfonic acidEthyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate85% yield after reflux for 12 hours; characterized by HPLC-MS .

Electrophilic Aromatic Substitution

The chromene moiety’s electron-rich aromatic system undergoes electrophilic attacks:

Reaction Type Reagents Position Products Key Findings
NitrationHNO₃/H₂SO₄C-8 positionNitro-substituted derivativeModerate regioselectivity; confirmed via ¹H-NMR .
SulfonationSO₃/H₂SO₄C-5 positionSulfonic acid derivativeRequires elevated temperatures (100°C); 70% isolated yield.

Oxidation Reactions

The chromenone’s carbonyl and methyl groups are susceptible to oxidation:

Oxidizing Agent Conditions Products Key Findings
KMnO₄ (acidic)H₂SO₄, 60°C6-Oxo group retained; methyl → carboxylic acidComplete oxidation in 4 hours; product validated via IR (C=O stretch at 1700 cm⁻¹) .
Ozone (O₃)CH₂Cl₂, -78°CChromene ring cleavageForms dicarboxylic acid fragments; requires reductive workup.

Photochemical Reactivity

The chromene system exhibits UV-induced reactivity:

Light Source Conditions Products Key Findings
UV-A (365 nm)Methanol solution[2+2] Cycloaddition productsForms dimeric structures; reaction monitored by UV-Vis spectroscopy .
Visible light + eosin YCatalytic photoredoxOxidative coupling productsSelective C–H functionalization at the chromene core.

Biological Interactions

While not traditional "reactions," the compound interacts with biological systems:

Target Interaction Type Observed Effect Analytical Method
Cyclooxygenase-2 (COX-2)Competitive inhibitionIC₅₀ = 12 µMEnzyme kinetics assay .
DNA gyraseNon-covalent bindingDisruption of bacterial DNA replicationFluorescence quenching studies.

Stability Under Ambient Conditions

Factor Effect Half-Life
Light (UV exposure)Degrades to quinone derivatives48 hours (25°C, direct light)
MoistureHydrolysis of ester groups30 days (60% humidity)
Temperature (40°C)Minimal decomposition>6 months

Key Analytical Techniques

  • NMR Spectroscopy : Used to confirm substitution patterns and reaction completeness .

  • HPLC-MS : Quantifies reaction yields and identifies byproducts .

  • IR Spectroscopy : Tracks functional group transformations (e.g., ester → acid).

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves multi-step organic reactions:

  • Formation of the benzo[c]chromenone core : Achieved through cyclization of suitable precursors.
  • Methylation : Introduction of the methyl group using reagents like methyl iodide.
  • Esterification : Final step involving the reaction with 4-methoxybenzoic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Chemistry

In the field of chemistry, this compound serves as a precursor for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various industries.

Biology

Research has indicated that this compound exhibits potential biological activities, including:

  • Anti-inflammatory properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antioxidant activity : The compound's ability to scavenge free radicals has been investigated, indicating potential benefits in oxidative stress-related conditions.

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Cancer treatment : Preliminary studies have shown that it may induce apoptosis in cancer cells through specific molecular interactions.
  • Neurodegenerative diseases : Its neuroprotective effects are under investigation, particularly regarding its role in mitigating neuronal damage.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of this compound on lipopolysaccharide-induced inflammation in murine models. The results demonstrated significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Activity

Research conducted by the International Journal of Biological Macromolecules evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The findings indicated that it exhibited strong antioxidant activity comparable to established antioxidants like ascorbic acid .

Mechanism of Action

The mechanism by which methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzo[c]chromen-3-yl moiety is known to interact with specific binding sites, leading to inhibition or activation of biological pathways. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate (Target) Likely C₂₃H₁₈O₆* ~390.4* Chromen: 4-methyl, 6-oxo; Benzoate: methyl ester at position 4
4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methoxybenzoate () C₂₂H₁₆O₅ 360.36 Chromen: 4-methyl, 6-oxo; Benzoate: 4-methoxy substituent
Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]benzoate () C₂₃H₁₈O₆ 390.4 Chromen: 8-methoxy, 6-oxo; Benzoate: methyl ester at position 4
Methyl 4-((2,3-dihydro-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoate () C₁₇H₁₄N₂O₆ 342.31 Oxazin core: nitro at position 6, ketone at 3; Benzoate: methyl ester at position 4

Note: The exact molecular formula for the target compound is inferred from structural similarity to , differing only in substituent positions.

Key Observations:

Substituent Position Effects: The target compound and share a chromen core but differ in substituent positions. The target has a 4-methyl group on the chromen, whereas features an 8-methoxy group. Compared to , the benzoate group in the target compound is a methyl ester, while uses a 4-methoxybenzoate ester. The methoxy group in increases polarity, which may influence bioavailability .

Heterocyclic Core Variations: replaces the chromen system with a benzo[b][1,4]oxazin ring.

Spectroscopic Data:
  • and : Both compounds would exhibit distinct ¹H-NMR signals due to substituent differences. For example:
    • The 8-methoxy group in would show a singlet near δ 3.8 ppm, while the 4-methyl group in the target compound would resonate as a singlet near δ 2.4 ppm.
    • The ketone (6-oxo) in the chromen core would deshield nearby protons, causing downfield shifts in ¹H-NMR .
  • : The nitro group (-NO₂) in the oxazin core would produce strong UV absorption near 270–300 nm, distinguishing it from chromen derivatives .

Biological Activity

Methyl 4-{[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the benzo[c]chromene family, characterized by a fused benzene and chromene structure. Its molecular formula is C23H18O6C_{23}H_{18}O_6, and it features multiple functional groups that contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC23H18O6
Molecular Weight394.38 g/mol
CAS Number1188206
SolubilitySoluble in organic solvents

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound demonstrates significant antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models of inflammatory diseases .
  • Enzyme Modulation : The compound interacts with specific enzymes involved in metabolic pathways, influencing processes such as lipid metabolism and glucose homeostasis. This modulation can have implications for metabolic disorders like diabetes .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies reveal that it induces apoptosis in various cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins, promoting cell death in cancerous cells while sparing normal cells .

Neuroprotective Effects

The compound's neuroprotective properties are attributed to its ability to reduce oxidative stress and inflammation within neural tissues. Preclinical studies suggest that it may protect against neurodegenerative diseases by preserving neuronal integrity and function .

Case Studies

  • Study on Anti-inflammatory Effects : A study conducted on rats demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity in Breast Cancer Models : In a controlled experiment using MCF-7 breast cancer cells, the compound showed a dose-dependent reduction in cell viability, with a significant increase in apoptosis markers observed at higher concentrations .

Q & A

Q. Critical Parameters :

  • Temperature >80°C may degrade the chromene ring ().
  • Solvent polarity affects reaction kinetics; aprotic solvents prevent hydrolysis of intermediates ().

How can conflicting spectral data for this compound be resolved?

Advanced Research Question
Discrepancies in NMR or mass spectrometry data often arise from:

  • Tautomerism : The 6-oxo group in benzochromen may lead to keto-enol tautomerism, altering peak positions in ¹H NMR ().
  • Stereochemical Assignments : X-ray crystallography (e.g., as in ) resolves ambiguities in spatial orientation of substituents.
  • Impurity Profiling : LC-MS/MS identifies byproducts (e.g., incomplete esterification) that distort spectra ().

Q. Methodology :

  • Compare experimental data with computational simulations (DFT for NMR chemical shifts) ().
  • Use deuterated DMSO for NMR to stabilize reactive intermediates ().

What are the stability profiles of this compound under varying pH and temperature conditions?

Basic Research Question
Stability studies are critical for experimental reproducibility:

  • Thermal Stability : Decomposition occurs above 120°C (TGA data inferred from analogous compounds in ).
  • pH Sensitivity : Hydrolysis of the ester bond is significant at pH >10 ().
  • Light Sensitivity : Benzochromen derivatives undergo photodegradation; store in amber vials at -20°C ().

Q. Protocol :

  • Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring ().

How does the compound interact with biological targets such as enzymes or receptors?

Advanced Research Question
Preliminary studies suggest activity against kinases and oxidoreductases:

  • Molecular Docking : The chromen-6-one moiety binds to ATP pockets in kinases (e.g., EGFR), as seen in analogs ().
  • Enzyme Assays : IC₅₀ values determined via fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) ().

Q. Contradictions :

  • Variability in IC₅₀ across studies (e.g., 2–10 µM for similar compounds) may reflect differences in assay conditions ().

What computational methods are suitable for modeling the compound’s reactivity and electronic properties?

Advanced Research Question

  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior ().
  • MD Simulations : Study solvation effects and ligand-protein binding kinetics (e.g., GROMACS for 100-ns trajectories) ().
  • QSAR Models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity ().

Q. Validation :

  • Cross-check computed IR spectra with experimental data ().

How can researchers mitigate hazards during handling and storage?

Basic Research Question
Safety protocols from analogous compounds ():

  • PPE : Nitrile gloves, ANSI-approved goggles, and lab coats.
  • Ventilation : Use fume hoods with >0.5 m/s airflow ().
  • Spill Management : Absorb with vermiculite; avoid water to prevent hydrolysis ().

What strategies address contradictions in reported biological activity data?

Advanced Research Question

  • Meta-Analysis : Compare datasets across studies (e.g., vs. 17) using standardized assay conditions.
  • Proteomic Profiling : Identify off-target interactions via mass spectrometry ().
  • Dose-Response Curves : Validate EC₅₀/IC₅₀ in ≥3 independent replicates ().

How does this compound compare structurally and functionally to its ethyl or phenyl analogs?

Advanced Research Question

  • Ester Group Impact : Methyl esters exhibit higher metabolic stability than ethyl analogs ().
  • Bioavailability : LogP values (computed as ~3.5 for methyl vs. ~4.0 for phenyl derivatives) influence membrane permeability ().

Synthetic Flexibility : Phenyl analogs () allow further functionalization (e.g., Suzuki coupling).

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